molecular formula C17H15N3O B6073215 N-[4-(4-quinolinylamino)phenyl]acetamide

N-[4-(4-quinolinylamino)phenyl]acetamide

Número de catálogo: B6073215
Peso molecular: 277.32 g/mol
Clave InChI: HNJLADNOANCNRH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(4-Quinolinylamino)phenyl]acetamide is a chemical compound with the molecular formula C17H15N3O . It belongs to the broader class of phenylacetamide compounds, which are defined as monocarboxylic acid amides featuring a phenyl group substitution . The structure of this compound incorporates both acetamide and quinoline moieties, which are privileged scaffolds in medicinal chemistry. The quinoline ring system is found in a wide range of compounds with significant biological activities. Similarly, the acetanilide core (N-phenylacetamide) is a historically important structure; it was the parent compound for the discovery of early analgesic and antipyretic agents, though its clinical use was discontinued due to toxicity . The specific research value and detailed mechanism of action for N-[4-(4-quinolinylamino)phenyl]acetamide require further investigation by the scientific community. Researchers may explore its potential as a building block for the synthesis of more complex molecules or investigate its properties in various biochemical and pharmacological contexts. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use.

Propiedades

IUPAC Name

N-[4-(quinolin-4-ylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-12(21)19-13-6-8-14(9-7-13)20-17-10-11-18-16-5-3-2-4-15(16)17/h2-11H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJLADNOANCNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=CC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Key Findings and Implications

  • Structural Flexibility: The quinolinylamino group offers a rigid aromatic system for target binding, while sulfonamide or chalcone substituents () enhance potency in specific therapeutic contexts.
  • Synthetic Accessibility: Quinoline-acetamide hybrids are synthetically accessible via modular routes (e.g., Route B in ), enabling rapid diversification for structure-activity relationship (SAR) studies.

Q & A

Basic: What are the standard synthetic routes for preparing N-[4-(4-quinolinylamino)phenyl]acetamide, and how is structural integrity confirmed?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Amination : Coupling 4-aminoquinoline with 4-nitrophenylacetamide via Buchwald-Hartwig amination, using palladium catalysts (e.g., Pd(OAc)₂) and ligands like XantPhos .
  • Reduction : Reduction of nitro intermediates to amines with NaBH₄/Pd-C or H₂/Pd .
  • Acetylation : Final acetylation using acetic anhydride in basic conditions (e.g., pyridine) .

Structural confirmation employs:

  • NMR : ¹H/¹³C NMR to verify quinoline-proton coupling (δ 8.5–9.0 ppm) and acetamide carbonyl (δ 168–170 ppm) .
  • HPLC-MS : Purity assessment (>95%) and molecular ion validation (e.g., [M+H]⁺ at m/z 336.1) .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of N-[4-(4-quinolinylamino)phenyl]acetamide?

Answer:
Key optimizations include:

  • Catalyst Screening : Testing Pd₂(dba)₃ with SPhos for higher amination efficiency (yield ↑15–20%) .
  • Solvent Effects : Replacing toluene with DMF for better solubility of intermediates, reducing side products .
  • Temperature Control : Maintaining 80–90°C during amination to balance reaction rate and decomposition .
  • Workup Strategies : Using silica gel chromatography with ethyl acetate/hexane (3:7) to isolate pure product .

Basic: What in vitro biological assays are recommended for initial screening of this compound’s anticancer activity?

Answer:
Standard assays include:

  • MTT/Proliferation Assays : Against HeLa, MCF-7, and A549 cell lines (IC₅₀ determination) .
  • Apoptosis Markers : Caspase-3/7 activation via fluorometric kits .
  • Cell Cycle Analysis : Flow cytometry with PI staining to detect G1/S arrest .

Advanced: How can discrepancies in reported IC₅₀ values across studies be resolved?

Answer:
Discrepancies may arise from:

  • Assay Conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound bioavailability .
  • Cell Passage Number : Higher passages (≥30) may reduce sensitivity .
  • Compound Stability : Pre-test solubility in DMSO/PBS (e.g., sonication for 30 min at 50°C) to ensure homogeneity .
  • Validation : Cross-testing in 3D spheroid models or patient-derived xenograft (PDX) cells for translational relevance .

Basic: What spectroscopic techniques are critical for analyzing this compound’s interactions with DNA?

Answer:

  • UV-Vis Spectroscopy : Monitor hypochromicity at 260 nm for intercalation .
  • Fluorescence Quenching : Competitive binding studies with ethidium bromide .
  • Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B→Z transitions) .

Advanced: What computational methods are suitable for predicting the compound’s binding affinity to kinase targets?

Answer:

  • Molecular Docking : Use AutoDock Vina with EGFR kinase (PDB: 1M17) to identify key interactions (e.g., hydrogen bonds with Met793) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
  • QSAR Models : Train models on quinoline derivatives’ logP and IC₅₀ data to predict bioactivity .

Basic: How does the chloropropanoyl moiety in structural analogs influence pharmacological activity?

Answer:
From comparative studies (see Table 1 ):

CompoundMoietiyIC₅₀ (μM)Target
N-[4-(2-chloropropanoyl)phenyl]acetamideChloropropanoyl12.3EGFR
N-(4-Chlorophenyl)acetamideChlorophenyl45.7COX-2
The chloropropanoyl group enhances kinase inhibition via hydrophobic interactions in ATP-binding pockets .

Advanced: What strategies can mitigate off-target effects observed in in vivo models?

Answer:

  • Prodrug Design : Introduce PEGylated groups to improve tumor-specific uptake .
  • Co-administration : Combine with CYP3A4 inhibitors (e.g., ketoconazole) to reduce hepatic metabolism .
  • Dose Optimization : Use PK/PD modeling to identify therapeutic windows (e.g., 25 mg/kg QD in mice) .

Basic: What are the stability challenges for this compound under physiological conditions?

Answer:

  • Hydrolysis : The acetamide bond degrades in plasma (t₁/₂ = 2.3 h at pH 7.4), requiring stabilization via cyclodextrin encapsulation .
  • Photooxidation : Protect from light during storage (use amber vials) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

Answer:

  • Quinoline Modifications : Introduce electron-withdrawing groups (e.g., -CF₃ at C-6) to enhance DNA intercalation .
  • Acetamide Replacement : Substitute with sulfonamide for improved solubility (logP ↓1.2 units) .
  • Linker Optimization : Replace phenyl with pyridyl to boost kinase selectivity (Ki ↓ from 120 nM to 18 nM) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.